1-Adamantylmethyl 4-methylbenzenesulfonate
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Overview
Description
1-Adamantylmethyl 4-methylbenzenesulfonate is a compound that combines the adamantyl group, known for its rigid and bulky structure, with the 4-methylbenzenesulfonate group, which is often used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Adamantylmethyl 4-methylbenzenesulfonate typically involves the reaction of 1-adamantylmethyl chloride with 4-methylbenzenesulfonic acid in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantylmethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The adamantyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon is common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of adamantyl derivatives, while oxidation can produce adamantyl ketones or alcohols .
Scientific Research Applications
1-Adamantylmethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design, particularly in creating compounds with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Adamantylmethyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its bulky adamantyl group. This group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
1-Adamantylmethyl Chloride: Shares the adamantyl group but lacks the sulfonate functionality.
4-Methylbenzenesulfonic Acid: Contains the sulfonate group but lacks the adamantyl moiety.
Adamantyl Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantyl core but differ in their functional groups.
Uniqueness: 1-Adamantylmethyl 4-methylbenzenesulfonate is unique due to the combination of the rigid adamantyl structure with the reactive sulfonate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-adamantylmethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3S/c1-13-2-4-17(5-3-13)22(19,20)21-12-18-9-14-6-15(10-18)8-16(7-14)11-18/h2-5,14-16H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDZRLLCQXBCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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